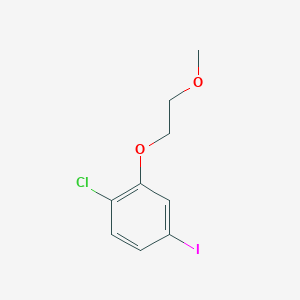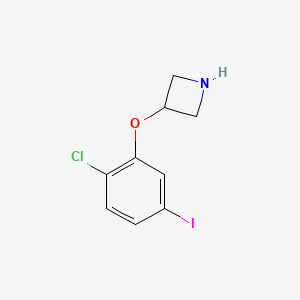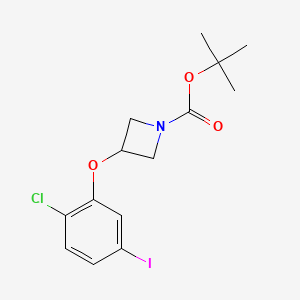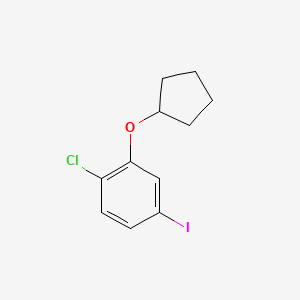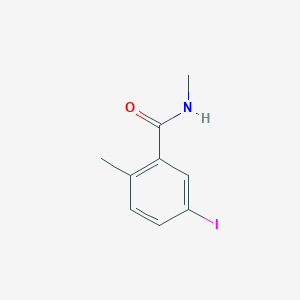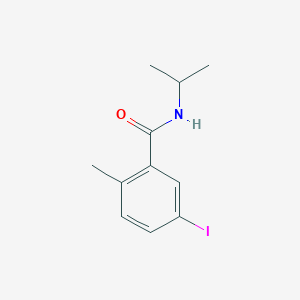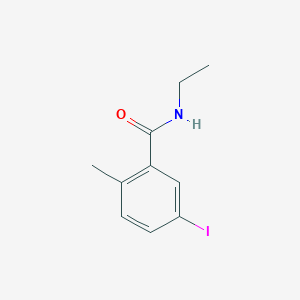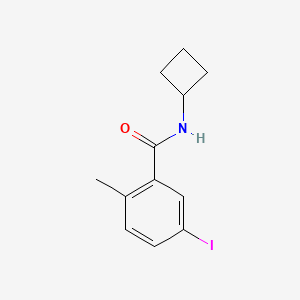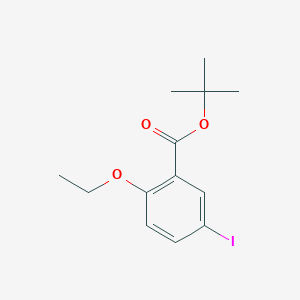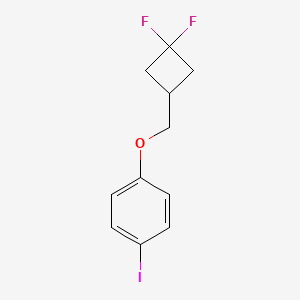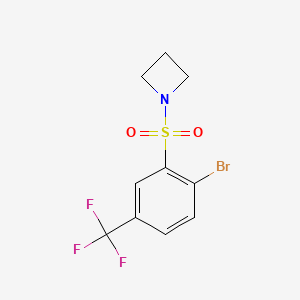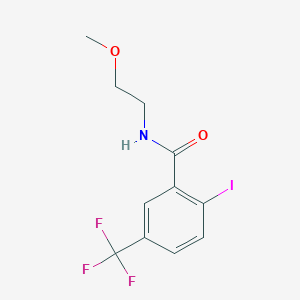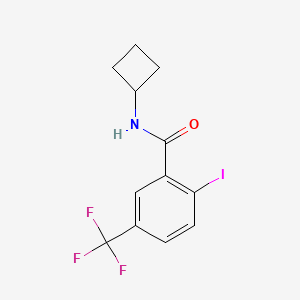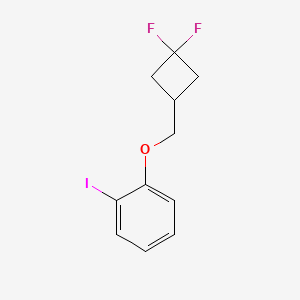
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene typically involves the introduction of the difluorocyclobutyl group and the iodine atom onto the benzene ring. One common approach is the reaction of 3,3-difluorocyclobutanol with an appropriate benzene derivative under conditions that facilitate the formation of the ether linkage. This can be followed by iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a potential candidate for the development of advanced materials with specific properties.
Chemical Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Wirkmechanismus
The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These features enable the compound to modulate specific biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluorocyclobutanol: A related compound with similar structural features but lacking the iodine atom.
3,3-Difluorocyclobutylmethanol: Another similar compound with a hydroxyl group instead of the methoxy group.
1-Iodo-2-methoxybenzene: A compound with an iodine atom and a methoxy group on the benzene ring but lacking the difluorocyclobutyl group.
Uniqueness: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is unique due to the combination of the difluorocyclobutyl group and the iodine atom, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methoxy]-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-4-2-1-3-9(10)14/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWWIAJMMLESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
